molecular formula C5H11NO B13808999 Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI)

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI)

Cat. No.: B13808999
M. Wt: 101.15 g/mol
InChI Key: KWXCRCUYAMGCIU-WHFBIAKZSA-N
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Description

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) is a chemical compound with the molecular formula C5H11NO It is a cyclobutanol derivative where the amino and methyl groups are positioned in a cis configuration

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-1-methylcyclobutane with suitable reagents to introduce the hydroxyl group at the desired position. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct stereochemistry is achieved.

Industrial Production Methods

Industrial production of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the amino group.

    Substitution: The amino group can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of amino-substituted cyclobutanols.

Scientific Research Applications

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxyl group can participate in various biochemical reactions. These interactions can influence cellular pathways and processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutanol,2-amino-1-methyl-,trans-(+)-(9CI)
  • Cyclobutanol,2-amino-1-ethyl-,cis-(+)-(9CI)
  • Cyclobutanol,2-amino-1-methyl-,cis-(-)-(9CI)

Uniqueness

Cyclobutanol,2-amino-1-methyl-,cis-(+)-(9CI) is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The cis configuration of the amino and methyl groups can lead to different interactions compared to its trans counterpart, making it a valuable compound for targeted applications.

Properties

Molecular Formula

C5H11NO

Molecular Weight

101.15 g/mol

IUPAC Name

(1S,2S)-2-amino-1-methylcyclobutan-1-ol

InChI

InChI=1S/C5H11NO/c1-5(7)3-2-4(5)6/h4,7H,2-3,6H2,1H3/t4-,5-/m0/s1

InChI Key

KWXCRCUYAMGCIU-WHFBIAKZSA-N

Isomeric SMILES

C[C@@]1(CC[C@@H]1N)O

Canonical SMILES

CC1(CCC1N)O

Origin of Product

United States

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